(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one
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Overview
Description
2-[(4-chlorophenyl)sulfonylmethylidene]-4-thiazolidinone is a sulfonamide.
Scientific Research Applications
Chemistry and Biological Activities
1,3-Thiazolidin-4-ones, including compounds like (2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one, are significant in medicinal chemistry. They serve as synthons for various biologically active compounds, with diverse reactions and synthesis methods offering extensive scope in this field. Their structural and therapeutic diversity, particularly in pharmacology, is notable due to various bioactivities like antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties (Cunico, Gomes, & Vellasco, 2008).
Anticancer Properties
Some derivatives of 1,3-thiazolidin-4-ones have shown promising anticancer activities. For instance, certain compounds synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide demonstrated significant proapoptotic activity and inhibited key human carbonic anhydrase isoforms, suggesting potential as anticancer agents (Yılmaz et al., 2015).
Antiviral and Antibacterial Activities
Research has also explored the antiviral and antibacterial potential of thiazolidin-4-one derivatives. Studies on compounds like 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed anti-tobacco mosaic virus activity, highlighting their antiviral capabilities. Similarly, certain derivatives have shown effective antibacterial properties, making them valuable in the development of new antimicrobial drugs (Chen et al., 2010); (Sayyed et al., 2006).
properties
Product Name |
(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one |
---|---|
Molecular Formula |
C10H8ClNO3S2 |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8ClNO3S2/c11-7-1-3-8(4-2-7)17(14,15)6-10-12-9(13)5-16-10/h1-4,6H,5H2,(H,12,13)/b10-6- |
InChI Key |
KXUWWMFEWAJUGE-POHAHGRESA-N |
Isomeric SMILES |
C1C(=O)N/C(=C/S(=O)(=O)C2=CC=C(C=C2)Cl)/S1 |
Canonical SMILES |
C1C(=O)NC(=CS(=O)(=O)C2=CC=C(C=C2)Cl)S1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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